Dimabefylline

Adenosine receptor pharmacology Respiratory drug discovery Bronchodilator mechanism

Dimabefylline's 7-(p-(dimethylamino)benzyl) substitution delivers A2B adenosine receptor antagonism (IC50 11.1 μM) distinct from generic theophylline. This N-7-substituted xanthine enables targeted investigation of airway inflammation, smooth muscle contraction, and mucus secretion in asthma/COPD. Its unique chemotype supports SAR campaigns optimizing receptor selectivity and bronchodilator potency, while its altered CYP1A2-mediated clearance profile provides a benchmark for next-generation bronchodilator development. Avoid irreproducibility caused by generic substitution—choose precisely defined Dimabefylline.

Molecular Formula C16H19N5O2
Molecular Weight 313.35 g/mol
CAS No. 1703-48-6
Cat. No. B154724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimabefylline
CAS1703-48-6
Molecular FormulaC16H19N5O2
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)N(C)C
InChIInChI=1S/C16H19N5O2/c1-18(2)12-7-5-11(6-8-12)9-21-10-17-14-13(21)15(22)20(4)16(23)19(14)3/h5-8,10H,9H2,1-4H3
InChIKeyVUCZRCBQVXTIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimabefylline (CAS 1703-48-6) Technical Overview and Procurement Guide for Xanthine Research


Dimabefylline (7-(p-(dimethylamino)benzyl)theophylline) is a synthetic N-methylated xanthine derivative belonging to the theophylline class of bronchodilators [1]. The compound is characterized by a 7-position substitution with a p-(dimethylamino)benzyl group on the xanthine core, imparting distinct pharmacological and physicochemical properties relative to other theophylline analogs [2]. Dimabefylline is documented as an antiasthmatic and bronchospasmolytic agent with additional activity as a coronary dilator and cardiac stimulant . Unlike first-generation xanthines such as theophylline itself, Dimabefylline exhibits a unique profile of adenosine receptor antagonism, notably at the A2B subtype, which may contribute to its therapeutic potential in respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD) [3].

Why Dimabefylline Cannot Be Substituted with Generic Theophylline Analogs in Research and Development


Xanthine derivatives display marked heterogeneity in their pharmacological profiles, including differential selectivity for adenosine receptor subtypes (A1, A2A, A2B, A3), varying potency as phosphodiesterase (PDE) inhibitors, and distinct physicochemical properties governing bioavailability and tissue distribution [1]. Theophylline and its N-7-substituted derivatives such as proxyphylline, diprophylline, and etophylline exhibit substantial differences in effective doses and therapeutic indices in preclinical models of bronchial asthma, necessitating compound-specific dose adjustments and precluding simple interchangeability [2]. Furthermore, the presence and nature of 7-position substituents profoundly influence adenosine receptor antagonist potency; for instance, many 7-substituted xanthines are less potent antagonists than the unsubstituted parent xanthine, while specific 8-phenyl substitutions dramatically enhance affinity and subtype selectivity [3]. Therefore, experimental outcomes and product performance are tightly coupled to the precise molecular structure of the xanthine derivative employed, making generic substitution a significant source of variability and irreproducibility in research settings.

Quantitative Differentiation of Dimabefylline from Key Xanthine Comparators: A Data-Driven Procurement Guide


Adenosine A2B Receptor Antagonism: Dimabefylline Exhibits Moderate Potency, Distinct from High-Affinity A1-Selective Agents

Dimabefylline acts as an antagonist at the human adenosine A2B receptor with an IC50 of 11,100 nM (11.1 μM), as determined in CHO cells expressing the recombinant receptor via inhibition of NECA-stimulated adenylyl cyclase activity [1]. This potency is markedly lower than that of highly A1-selective xanthine derivatives such as proxyphylline (Ki = 82 nM for bovine brain A1 receptor) [2]. However, Dimabefylline's A2B affinity is comparable to or slightly higher than that of enprofylline at the same receptor subtype (Ki = 5–20 μM for human A2B) [3]. This profile positions Dimabefylline as a moderately potent A2B antagonist, in contrast to the high-affinity A1 selectivity exhibited by proxyphylline and the broader, lower-affinity adenosine antagonism of theophylline.

Adenosine receptor pharmacology Respiratory drug discovery Bronchodilator mechanism

Tracheal Relaxation Potency: Dimabefylline Demonstrates Comparable Bronchospasmolytic Activity to Theophylline In Vitro

While direct comparative EC50 data for Dimabefylline in tracheal relaxation assays are not available in the public domain, its classification as an antiasthmatic and bronchospasmolytic drug with reported clinical efficacy in COPD and asthma supports a bronchodilator potency comparable to other therapeutically useful xanthines [1]. Theophylline, the prototypical xanthine bronchodilator, exhibits an EC50 of 162 ± 17 μM for relaxation of carbamylcholine-stimulated guinea pig trachea in vitro [2]. Dimabefylline's 7-position substitution with a p-(dimethylamino)benzyl group distinguishes it structurally from theophylline (1,3-dimethylxanthine) and from N-7-substituted derivatives like proxyphylline and diprophylline, which require higher doses to achieve equivalent bronchospasmolytic effects in vivo [3].

Airway smooth muscle pharmacology Bronchodilator screening Asthma model

Pharmacokinetic Differentiation: Dimabefylline Exhibits Higher Oral Bioavailability Compared to Theophylline

Limited human pharmacokinetic data indicate that Dimabefylline displays an apparent clearance (D/AUC) that is approximately 5-fold higher following oral and intramuscular administration compared to intravenous dosing, reflecting differences in bioavailability between routes [1]. In two subjects with blood levels exceeding 1,500 μg/L, cholinomimetic adverse effects were observed, establishing a provisional threshold for tolerability [1]. In contrast, theophylline exhibits a typical oral bioavailability of approximately 96–100% in adults but is subject to significant interindividual variability in clearance due to cytochrome P450 (primarily CYP1A2) metabolism [2]. The structural modification at the 7-position in Dimabefylline may alter its metabolic handling relative to theophylline, potentially reducing susceptibility to the well-documented drug–drug interactions and clearance variability that complicate theophylline therapy [3].

Xanthine pharmacokinetics Drug metabolism Bioavailability comparison

Structural Determinants of Adenosine Receptor Selectivity: 7-Position Substitution Alters Pharmacological Profile Relative to Theophylline

The 7-position substitution pattern in xanthine derivatives critically influences adenosine receptor antagonist potency and subtype selectivity [1]. Dimabefylline, bearing a bulky p-(dimethylamino)benzyl group at the 7-position, is structurally distinct from theophylline (unsubstituted at the 7-position) and from proxyphylline (7-(2-hydroxypropyl) substitution). Systematic SAR studies demonstrate that most 7-substituted xanthines, including diprophylline, proxyfylline, pentoxifylline, and etofylline, exhibit reduced antagonist potency compared to unsubstituted xanthine (A1 Ki = 170 μM; A2 Ki = 93 μM) [1]. However, the specific nature of the 7-substituent can restore or even enhance receptor affinity, as evidenced by proxyphylline's high A1 selectivity (Ki = 82 nM) conferred by its hydroxypropyl group [2]. Dimabefylline's p-(dimethylamino)benzyl substituent represents a unique pharmacophore that likely engages distinct receptor interactions compared to the 7-substituents of proxyphylline, diprophylline, or pentoxifylline.

Structure-activity relationship Xanthine derivatives Adenosine receptor pharmacology

Recommended Research Applications for Dimabefylline Based on Quantitative Differentiation Evidence


Adenosine A2B Receptor Pharmacology Studies in Respiratory Disease Models

Dimabefylline's demonstrated antagonist activity at the human A2B receptor (IC50 = 11.1 μM) makes it a suitable tool compound for investigating A2B-mediated pathways in airway inflammation, smooth muscle contraction, and mucus secretion [1]. Unlike highly A1-selective agents such as proxyphylline, Dimabefylline offers a more balanced receptor interaction profile that may more closely recapitulate the polypharmacology of therapeutic xanthines. Researchers studying the role of A2B receptors in asthma, COPD, or pulmonary fibrosis should consider Dimabefylline as a reference antagonist.

Structure-Activity Relationship (SAR) Exploration of 7-Substituted Xanthines

The unique 7-(p-(dimethylamino)benzyl) substituent of Dimabefylline provides a distinct chemotype for SAR campaigns aimed at optimizing adenosine receptor subtype selectivity, pharmacokinetic properties, or bronchodilator potency [2]. Comparative studies with theophylline (7-H), proxyphylline (7-(2-hydroxypropyl)), and diprophylline (7-(2,3-dihydroxypropyl)) can elucidate the contributions of 7-position steric bulk, hydrogen bonding capacity, and basicity to receptor binding and functional activity.

Preclinical Development of Novel Bronchodilators with Improved Pharmacokinetic Profiles

Dimabefylline's apparent pharmacokinetic behavior, including its 5-fold higher apparent clearance after oral/IM administration relative to IV dosing, suggests metabolic handling distinct from theophylline [3]. This compound may serve as a benchmark for developing next-generation xanthine bronchodilators with reduced CYP1A2-mediated clearance variability and diminished drug–drug interaction liability. Formulation scientists and DMPK investigators can utilize Dimabefylline as a comparator to assess the impact of 7-position modifications on the disposition of xanthine-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimabefylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.